
3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid, also known as CMI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of indole-2-carboxylic acid and has been found to possess various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Hepatic Protection and Therapeutic Applications
Indole Derivatives in Hepatic Protection : Indoles, including indole-3-carbinol (I3C) and its derivatives, exhibit multiple protective roles in chronic liver diseases. These compounds regulate transcription factors and signaling pathways, alleviate oxidative stress, and modulate enzymes relevant to viral replication, lipogenesis, and hepatotoxic substance metabolism. Their immunomodulatory functions contribute to improving conditions like non-alcoholic steatohepatitis and reducing microbial-induced liver injuries. I3C and its dimer DIM show anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects on the liver through pleiotropic mechanisms (Wang et al., 2016).
Bacterial Catabolism and Environmental Impact
Degradation of Indole Derivatives by Bacteria : Certain bacteria can catabolize indole-3-acetic acid (IAA), a molecule structurally related to indoles. This capability allows bacteria to utilize IAA as a source of carbon, nitrogen, and energy. The presence of indole-catabolizing bacteria in various environments, including those involving human interaction, suggests their potential role in biotechnological applications and environmental modulation (Laird et al., 2020).
Chemoprotective Properties in Cancer
Indole-3-Carbinol in Cancer Chemoprotection : The chemoprotective properties of indole-3-carbinol (I3C) have been debated due to its chemical instability and rapid conversion into various products, including its dimer diindolylmethane (DIM). While I3C serves as a precursor for biologically active compounds, DIM is considered the compound of choice for chemoprotection due to its predictability and safety profile (Bradlow, 2008).
Indole Synthesis and Modification
Classifying Indole Synthesis Methods : The synthesis of indoles has been a subject of significant interest due to their presence in various biologically active compounds. A comprehensive classification of indole synthesis methods provides a framework for understanding and developing new synthetic approaches. This classification helps researchers identify the history and current state of indole synthesis strategies, promoting innovation and avoiding duplication (Taber & Tirunahari, 2011).
Mecanismo De Acción
Target of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid, may interact with a wide range of molecular targets.
Mode of Action
The indole nucleus in bioactive aromatic compounds is known to bind with high affinity to multiple receptors , which could be a general mechanism of action for indole derivatives.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Indole derivatives are generally known to be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
3-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-9(14)5-7-6-3-1-2-4-8(6)13-10(7)11(15)16/h1-4,13H,5H2,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBPIQKAVZOYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176646-90-5 |
Source


|
| Record name | 3-(carbamoylmethyl)-1h-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

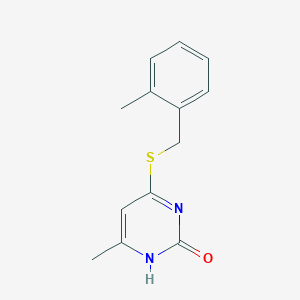
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazole](/img/structure/B2478088.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)
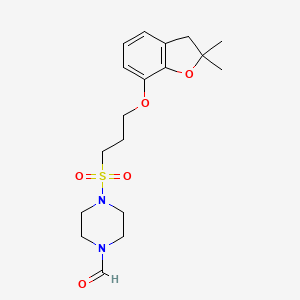
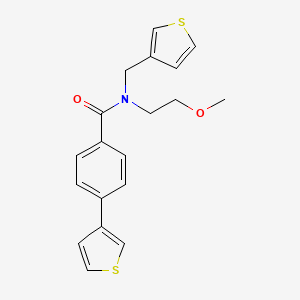

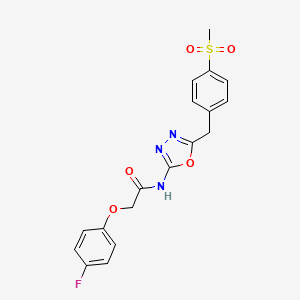
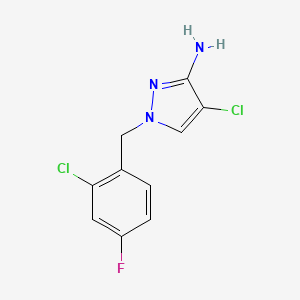

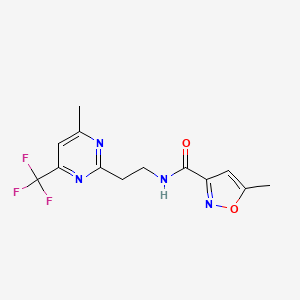
![4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2478104.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478106.png)